molecular formula C11H15NO3 B1488815 1-(3,3-dimethyl-2-oxobutyl)-1H-pyrrole-3-carboxylic acid CAS No. 2098122-09-7

1-(3,3-dimethyl-2-oxobutyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1488815
CAS No.: 2098122-09-7
M. Wt: 209.24 g/mol
InChI Key: VUUXUWTVTGBQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and stability. It may also include studying the compound’s chemical reactivity .

Scientific Research Applications

Molecular Recognition and Hydrogen Bonding

The study of acid−amide intermolecular hydrogen bonding reveals insights into molecular recognition processes. A compound with a structure related to pyrrole carboxylic acids was investigated for its ability to form hydrogen-bonded dimers through interactions between amide and carboxylic acid groups. This fundamental research has implications for understanding molecular assembly and designing molecules with specific interaction capabilities (Wash et al., 1997).

Synthesis and Spectroscopy

Another study focused on the synthesis and spectroscopic analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. This research demonstrates the versatility of pyrrole derivatives in forming dimers through multiple interactions, highlighting their potential in synthetic chemistry and material science applications (Singh et al., 2013).

Antimicrobial Activity

The synthesis of novel pyrrole derivatives for evaluating in vitro antimicrobial activities showcases the potential biomedical applications of these compounds. Such research provides a foundation for developing new antimicrobial agents, underscoring the importance of pyrrole carboxylates in pharmaceutical research (Hublikar et al., 2019).

Agricultural Applications

Research on derivatives of pyrrole as growth-promotion factors on seeds of grain crops indicates the potential of these compounds in enhancing agricultural productivity. This application demonstrates the broad utility of pyrrole derivatives beyond pharmaceuticals, contributing to improvements in crop yields and food security (Mikhedkina et al., 2019).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems.

Safety and Hazards

This involves studying the toxicity of the compound and understanding its impact on human health and the environment .

Properties

IUPAC Name

1-(3,3-dimethyl-2-oxobutyl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)9(13)7-12-5-4-8(6-12)10(14)15/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUXUWTVTGBQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,3-dimethyl-2-oxobutyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,3-dimethyl-2-oxobutyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3,3-dimethyl-2-oxobutyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3,3-dimethyl-2-oxobutyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3,3-dimethyl-2-oxobutyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
1-(3,3-dimethyl-2-oxobutyl)-1H-pyrrole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.